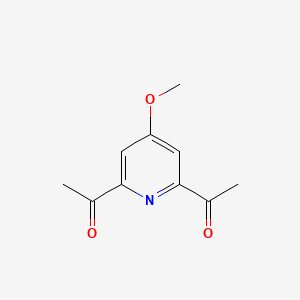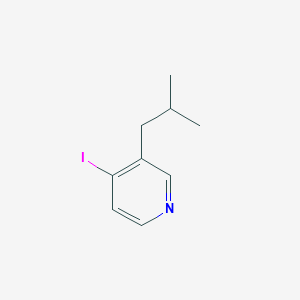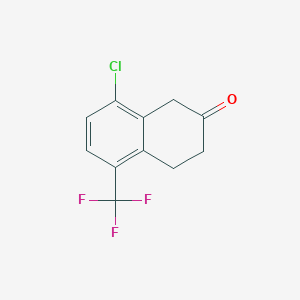
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide is a chemical compound with the molecular formula C12H10BrN·HBr. It is a derivative of pyridine and is often used in various chemical reactions and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Bromomethyl)phenyl)pyridine hydrobromide typically involves the bromination of 2-(3-methylphenyl)pyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction mixture is then heated to facilitate the bromination process. After the reaction is complete, the product is isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-(Bromomethyl)phenyl)pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
- 2-Picolyl bromide hydrobromide
Uniqueness
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide is unique due to the presence of both a bromomethyl group and a phenyl group attached to the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C12H11Br2N |
|---|---|
Molekulargewicht |
329.03 g/mol |
IUPAC-Name |
2-[3-(bromomethyl)phenyl]pyridine;hydrobromide |
InChI |
InChI=1S/C12H10BrN.BrH/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12;/h1-8H,9H2;1H |
InChI-Schlüssel |
OOLMSOBOZIRNQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



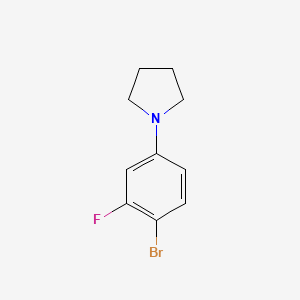
![2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B13665605.png)
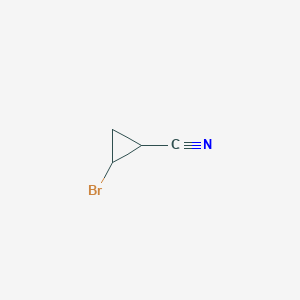
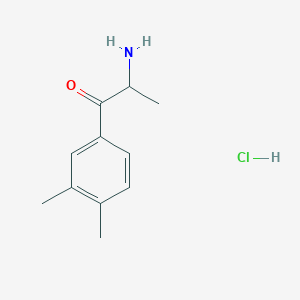
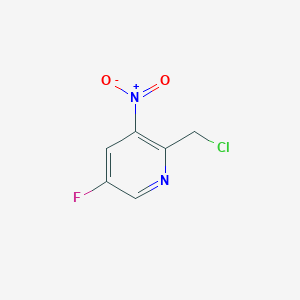
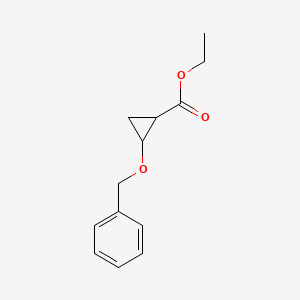
![5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665637.png)

![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)

